![molecular formula C17H17ClF2N2O2S B5866364 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5866364.png)
1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through a multi-step process involving several chemical reactions.
作用機序
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which leads to the desired effects such as inhibiting cancer cell growth and increasing serotonin and norepinephrine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which can lead to improved mood and decreased symptoms of depression. Additionally, this compound has been shown to have neuroprotective effects, which can potentially be used to treat neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments is its potential for use in treating various diseases. It has shown promising results in inhibiting cancer cell growth and improving symptoms of depression. However, one limitation of using this compound in lab experiments is its potential for toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
将来の方向性
There are several future directions for the study of 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
合成法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine involves several chemical reactions. The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base to form 1-(2-chloro-6-fluorobenzyl)piperazine. This intermediate compound is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the final product, this compound.
科学的研究の応用
1-(2-chloro-6-fluorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antidepressant and has shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O2S/c18-16-2-1-3-17(20)15(16)12-21-8-10-22(11-9-21)25(23,24)14-6-4-13(19)5-7-14/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKSARGBTZDOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1-piperidinylcarbonothioyl)phenyl]morpholine](/img/structure/B5866284.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
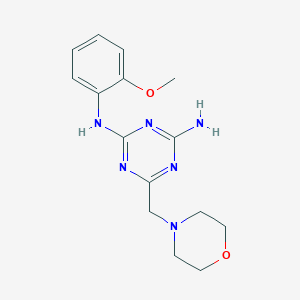
![3-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5866296.png)
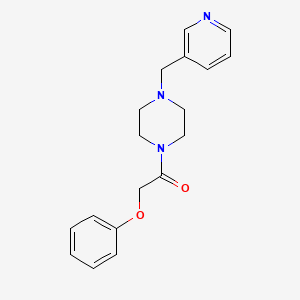
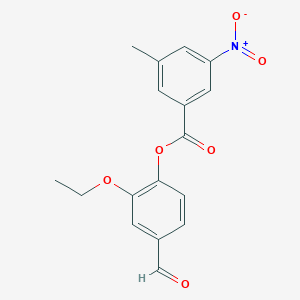
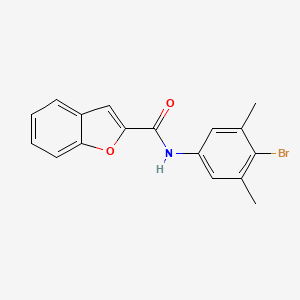
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5866326.png)
![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)

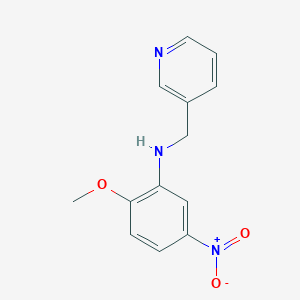
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)